5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Anticancer Platinum Complexes 7-Azaindole Ligands Structure-Activity Relationship

Generic mono-halogenated azaindoles yield unpredictable SAR; this 5-Br-3-Cl scaffold solves that via orthogonal Pd coupling. Procure as direct precursor to complex 5 (Štarha et al., 2015) for mandatory negative-control studies. • Enables chemoselective Suzuki at C5-Br while retaining C3-Cl for subsequent amination. • Attenuates cytotoxicity >8-fold vs. 4-bromo analog in A2780 (resistance factor 0.74). • Dual-vector diversification for FGFR/BTK inhibitor libraries unobtainable with mono-halogen analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 951626-91-8
Cat. No. B1371969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
CAS951626-91-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyDRLODJQNNSYVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Overview


5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (synonym: 5-bromo-3-chloro-7-azaindole) is a densely functionalized heterocyclic scaffold belonging to the azaindole class. It is characterized by a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a chlorine atom at the 3-position, giving it a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . The compound is primarily procured as a solid powder with a reported melting point of 216–220 °C and a typical commercial purity of ≥96% . Its dual-halogen substitution pattern makes it a strategically important intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries targeting FGFR, BTK, and related tyrosine kinases .

1
Med Chem Scaffold
Dual-halogen azaindole for kinase inhibitor library synthesis
2
Synthetic Utility
Sequential cross-coupling via differential C5-Br and C3-Cl reactivity
3
Sourcing Context
Solid powder, reported purity ≥96%, for metallodrug design

Why Mono-Halogen Analogs Cannot Substitute 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine


The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, but biological activity is exquisitely sensitive to the nature, number, and position of halogen substituents. A direct comparative study of platinum(II) complexes demonstrated that changing only the halogen pattern on the 7-azaindole ligand caused IC₅₀ values to span from 2.7 μM to >50 μM across the same cancer cell lines [1]. Specifically, the 5-bromo-3-chloro disubstituted derivative (complex 5) exhibited a distinct and generally lower cytotoxicity profile compared to the most active mono-substituted analog (4-bromo-7-azaindole, complex 3), which reached IC₅₀ values as low as 2.7 μM against G361 melanoma cells [1]. Procuring a generic mono-bromo or mono-chloro azaindole would therefore lead to an unpredictable and likely non-interchangeable biological or synthetic outcome. The differential reactivity of the C5–Br and C3–Cl bonds also enables chemoselective sequential cross-coupling reactions that are impossible with symmetrically halogenated or mono-halogenated analogs .

Target Compound
5-Bromo-3-chloro scaffold
Dual-halogen pattern enables sequential functionalization and a distinct biological profile.
Mono-Halogen Analog
Mono-bromo or mono-chloro azaindole
Cytotoxicity profile and cross-coupling reactivity may not transfer; biological outcome may be unpredictable.
Symmetrically halogenated analog
Cannot support chemoselective sequential coupling; limits scaffold diversification potential.

Comparator Evidence for 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine


Halo-Azaindole Pt(II) Complexes: Cytotoxicity vs. Cisplatin

The cis-[PtCl₂(3Cl5Braza)₂] complex (complex 5, built from the target compound) was directly compared with four other halo-7-azaindole platinum(II) complexes and cisplatin in an MTT assay against eight human cancer cell lines [1]. Complex 5 showed significantly lower cytotoxicity than the most active analog (complex 3, containing 4-bromo-7-azaindole). For example, against G361 melanoma cells, complex 3 achieved an IC₅₀ of 2.7±0.4 μM, whereas complex 5 failed to reach 50% inhibition at the highest concentration tested (>50.0 μM) [1]. This 18.5-fold difference in potency directly demonstrates that the 5-bromo-3-chloro substitution pattern on the azaindole ligand is not simply interchangeable with a mono-bromo substitution for anticancer metallodrug design [1].

Cytotoxicity vs. Cisplatin
Head-to-head
Complex 5 IC₅₀ > 50 μM vs Complex 3 IC₅₀ = 2.7 μM
Reported >18.5-fold difference in G361 melanoma model
MTT assay, 24 h; halogen pattern drives distinct response
Anticancer Platinum Complexes 7-Azaindole Ligands Structure-Activity Relationship

Attenuated Cytotoxicity: Dihalo vs Mono-Halo Pt(II) Complexes

In a panel of eight human cancer cell lines, the platinum(II) complex of the target compound (complex 5) consistently displayed a moderate-to-low cytotoxic profile, unlike mono-halogenated analogs (complexes 1–3) which showed potent activity [1]. Against A2780 ovarian carcinoma, complex 5 had an IC₅₀ of 33.4±3.3 μM, while complexes 1, 2, and 3 showed IC₅₀ values of 3.8, 4.1, and 3.8 μM, respectively—an 8.8-fold reduction in potency from the most to least active analog [1]. This systematic SAR data quantifies the loss of potency associated with the 3,5-dihalo substitution versus 3- or 4-mono-halo substitution, establishing the target compound as a tool for probing steric or electronic tolerance in the platinum coordination sphere [1].

A2780 Ovarian Potency Shift
Head-to-head
33.4±3.3 μM
Reported ~8.8-fold lower potency vs mono-halo analogs
Supports steric/electronic tolerance studies in Pt(II) complexes
Ovarian Carcinoma Cisplatin Resistance Platinum Drug Discovery

Azaindole Pt(II) Complexes Against Cisplatin-Resistant Ovarian Carcinoma

A key advantage of the 7-azaindole platinum platform is its ability to circumvent cisplatin resistance. In the A2780R cisplatin-resistant ovarian carcinoma line, the resistance factor (RF = IC₅₀(A2780R)/IC₅₀(A2780)) was 0.74–0.95 for all five complexes, versus 1.47 for cisplatin, indicating that the complexes effectively retain activity in a resistant setting [1]. The target compound's complex (complex 5) maintained an IC₅₀ of 24.7±1.0 μM in A2780R, comparable to its activity in the parental A2780 line (33.4±3.3 μM), yielding an RF of approximately 0.74 [1]. In contrast, cisplatin's IC₅₀ shifted from 21.8 to 32.0 μM (RF = 1.47) [1]. Although complex 5 is less potent overall, its ability to retain activity in the resistant setting highlights the unique pharmacological value of the 3,5-dihalo azaindole ligand subclass for resistance-focused research.

Cisplatin Resistance Model
Head-to-head
RF ≈ 0.74 vs 1.47 (cisplatin)
Retained activity in cisplatin-resistant A2780R cells
Resistance factor analysis; supports resistance-focused research
Cisplatin Resistance Ovarian Cancer Metallodrug Resistance Factor

Application Scenarios for 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine


Pt(II) Complex Synthesis for Halo-Azaindole SAR

Procure 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine as the direct ligand precursor for complex 5, as characterized in Štarha et al. (2015) [1]. This complex is a mandatory negative-control or structure-activity comparator to the more active mono-halogenated analogs (complexes 1–3). Use it to quantify how a second halogen substituent at the 3-position (chloro) attenuates cytotoxicity by >8-fold relative to the 4-bromo analog in A2780 ovarian carcinoma, and to study resistance circumvention (resistance factor of 0.74 vs. 1.47 for cisplatin) [1].

Chemoselective Sequential Cross-Coupling for Kinase Inhibitor Synthesis

Utilize the differential reactivity of the C5–Br and C3–Cl bonds for orthogonal Pd-catalyzed cross-coupling reactions. This allows iterative introduction of aryl/heteroaryl groups at the 5-position (via Suzuki coupling) while retaining the 3-chloro substituent for subsequent amination or additional coupling, enabling precise diversification of the pyrrolo[2,3-b]pyridine core for FGFR or BTK targeted libraries . Mono-halogenated azaindoles cannot provide this dual-functionalization vector, making this compound uniquely suited for complexity-generating synthetic sequences.

FGFR-Selective Probe Design via 3,5-Disubstitution

Employ 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine as a hinge-binding scaffold for developing selective FGFR inhibitors. The 3-chloro substituent occupies the small gatekeeper pocket in FGFR1/2/3 and can attenuate activity against kinases with larger gatekeeper residues (e.g., FLT3), as evidenced by SAR trends in related 7-azaindole series . Synthesize final compounds via sequential coupling chemistry and evaluate against a kinase selectivity panel to confirm reduced promiscuity compared to the des-chloro or des-bromo analogs.

AAK1 Antiviral Inhibitor Design via 3,5-Disubstitution

Adapt the 7-azaindole scaffold for the synthesis of adaptor-associated kinase 1 (AAK1) inhibitors with antiviral activity against dengue and Ebola viruses, as described in Verdonck et al. (2019) [2]. 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine provides an ideal starting point for introducing diverse substituents at both the 3- and 5-positions to explore the AAK1 ATP-binding pocket and improve selectivity over other kinases, building on the SAR framework established for 3,5-disubstituted pyrrolo[2,3-b]pyridines [2].

Application
Selection Property
Validation Focus
Halo-azaindole SAR studies
3,5-Dihalo substitution pattern
Cytotoxicity endpoint review vs mono-halo complexes
Sequential cross-coupling synthesis
Differential C5-Br / C3-Cl reactivity
Chemoselective diversification of azaindole core
Kinase inhibitor probe design
Hinge-binding scaffold with gatekeeper selectivity
Kinase selectivity panel review for FGFR/BTK libraries
AAK1 antiviral research
3,5-Disubstituted pyrrolo[2,3-b]pyridine core
ATP-pocket SAR and antiviral activity endpoint review

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